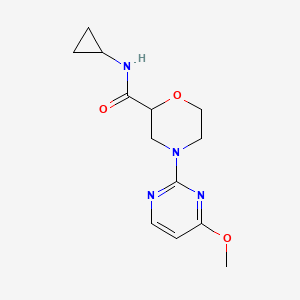![molecular formula C9H11N5OS B15114774 3-cyclopropyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B15114774.png)
3-cyclopropyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopropyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains nitrogen, oxygen, and sulfur atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like NaOH in a suitable solvent like DMSO . The reaction conditions often include ambient temperature and moderate to excellent yields can be achieved without the need for protective groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-cyclopropyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
3-cyclopropyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-infective agent, with activities against bacteria, viruses, and fungi.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Industrial Chemistry:
Mécanisme D'action
The mechanism of action of 3-cyclopropyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens . The compound’s heterocyclic structure allows it to form hydrogen bonds and other interactions with its targets, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar applications in medicinal chemistry and materials science.
1,3,4-Thiadiazole Derivatives: These compounds contain the thiadiazole ring and are known for their biological activities and industrial applications.
Uniqueness
3-cyclopropyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-thiadiazol-5-amine is unique due to the combination of the oxadiazole and thiadiazole rings within its structure. This dual-ring system provides a versatile scaffold for further functionalization and enhances its potential for diverse applications.
Propriétés
Formule moléculaire |
C9H11N5OS |
|---|---|
Poids moléculaire |
237.28 g/mol |
Nom IUPAC |
3-cyclopropyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C9H11N5OS/c1-5-12-13-7(15-5)4-10-9-11-8(14-16-9)6-2-3-6/h6H,2-4H2,1H3,(H,10,11,14) |
Clé InChI |
MZUOSIURIWUBQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(O1)CNC2=NC(=NS2)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B15114701.png)
![1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15114726.png)
![2-[5-(Pyridin-4-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B15114727.png)
![1-[2-(1H-pyrazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15114728.png)
![4-cyclopropyl-3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B15114729.png)
![(2-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B15114737.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B15114743.png)
![4-Cyclopropyl-6-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoropyrimidine](/img/structure/B15114752.png)
![3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)methoxy]-6-(3-fluorophenyl)pyridazine](/img/structure/B15114760.png)
![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B15114767.png)
![2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-5-methylpyrimidine](/img/structure/B15114781.png)
![3-[3-(Fluoromethyl)piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B15114788.png)

